molecular formula C17H11Cl2N3O3S2 B2722948 (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-19-2

(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2722948
CAS No.: 887203-19-2
M. Wt: 440.31
InChI Key: RDWISDVAPKBZAP-FXBPSFAMSA-N
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Description

This compound is a benzothiazole derivative featuring a unique combination of functional groups:

  • A sulfamoyl group at position 6 of the benzo[d]thiazole ring.
  • A prop-2-ynyl (propargyl) group attached to the nitrogen at position 3.
  • A (Z)-configured imine forming a conjugated system with the thiazole ring.
  • A 2,5-dichlorobenzamide substituent.

Properties

IUPAC Name

2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWISDVAPKBZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, structure-activity relationships (SAR), and research findings.

Chemical Structure

The compound features a dichloro-benzamide backbone with a sulfamoyl group and a propyne substituent, which are critical for its biological activity. The structural formula can be represented as follows:

C16H14Cl2N4O2S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiazole moiety and subsequent coupling reactions to introduce the propynyl and sulfamoyl groups.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.03 µg/mL
Compound BE. coli0.05 µg/mL
(Z)-2,5-Dichloro-N-(...)E. coliTBD

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds exhibited notable antiproliferative effects against various cancer cell lines, including breast and colon cancer .

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of thiazole derivatives against colon cancer cell lines. The results indicated that certain modifications in the thiazole structure significantly enhanced cytotoxicity, suggesting a strong correlation between structure and biological efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as chloro and sulfonamide significantly enhances the biological activity of thiazole derivatives. The propynyl substituent also plays a crucial role in modulating activity by affecting the electronic properties of the molecule .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreases potency
Alkynyl groupEnhances solubility
Sulfonamide groupBroadens spectrum

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of resistant bacterial strains, suggesting their potential as new antibiotics .

Anticancer Properties

Research has also highlighted the anticancer potential of benzothiazole derivatives. A study focused on the synthesis of related compounds revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases essential for cancer cell proliferation . The structure of this compound may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Compounds containing a benzothiazole scaffold have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Material Science

Beyond biological applications, this compound may also find applications in material science. Its unique chemical structure could be utilized in the development of novel polymers or coatings with specific properties such as increased thermal stability or antimicrobial surfaces.

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntimicrobialE. coli25
Compound BAnticancerMCF-7 Cell Line15
Compound CAcetylcholinesterase InhibitorHuman AChE10

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives showed that modifications at the sulfamoyl position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using human breast cancer cell lines revealed that treatment with related benzothiazole compounds resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways, highlighting the potential of this compound in cancer therapeutics.

Comparison with Similar Compounds

Research Findings and Limitations

  • For example, compound I demonstrated activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Challenges : The propynyl group in the target compound may pose synthetic challenges due to alkyne reactivity.

Q & A

Q. Why do solubility discrepancies arise in different solvent systems?

  • Methodological Answer :
  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethanol (medium polarity) with sonication (30 minutes) to ensure equilibrium .
  • Aggregation Effects : Use dynamic light scattering (DLS) to detect nanoparticle formation at concentrations >100 µM .

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